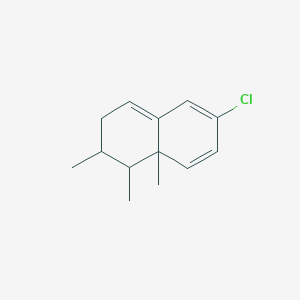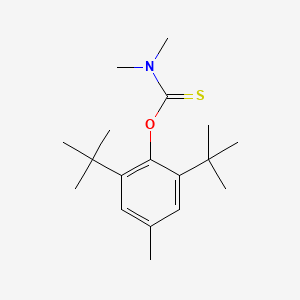
O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate is an organic compound known for its unique chemical structure and properties. It is a derivative of 2,6-di-tert-butyl-4-methylphenol, which is commonly used as an antioxidant in various industrial applications. The compound’s structure includes a phenyl ring substituted with tert-butyl groups and a dimethylcarbamothioate moiety, making it a versatile molecule in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate typically involves the reaction of 2,6-di-tert-butyl-4-methylphenol with dimethylcarbamothioyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in organic solvents such as acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents such as ether or tetrahydrofuran.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, nitric acid, or sulfuric acid under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Thiols and other reduced forms of the carbamothioate group.
Substitution: Various substituted phenyl derivatives, depending on the electrophile used.
Scientific Research Applications
O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant and its effects on oxidative stress-related diseases.
Industry: Utilized as an additive in lubricants, plastics, and other materials to enhance stability and prevent degradation.
Mechanism of Action
The mechanism of action of O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate involves its ability to scavenge free radicals and inhibit oxidative processes. The compound’s phenolic structure allows it to donate hydrogen atoms to reactive oxygen species, neutralizing them and preventing cellular damage. Additionally, the carbamothioate group can interact with various molecular targets, modulating biochemical pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: A well-known antioxidant used in food and industrial applications.
2,6-Di-tert-butyl-4-hydroxybenzaldehyde: An oxidation product of 2,6-di-tert-butyl-4-methylphenol with similar antioxidant properties.
2,6-Di-tert-butylbenzoquinone: Another oxidation product with distinct chemical properties and applications.
Uniqueness
O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate stands out due to its unique combination of a phenolic antioxidant structure and a carbamothioate group. This combination enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
13522-71-9 |
|---|---|
Molecular Formula |
C18H29NOS |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
O-(2,6-ditert-butyl-4-methylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C18H29NOS/c1-12-10-13(17(2,3)4)15(20-16(21)19(8)9)14(11-12)18(5,6)7/h10-11H,1-9H3 |
InChI Key |
SGALTZQLCAZUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)OC(=S)N(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


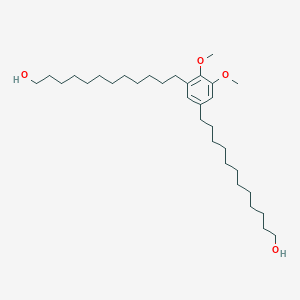
![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
![Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate](/img/structure/B14723445.png)
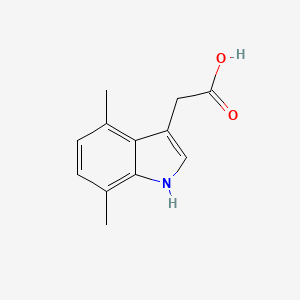
![4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14723453.png)
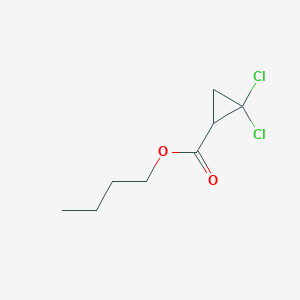

![{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate](/img/structure/B14723466.png)
![ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate](/img/structure/B14723474.png)
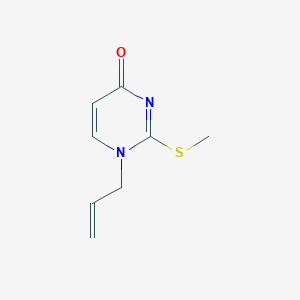
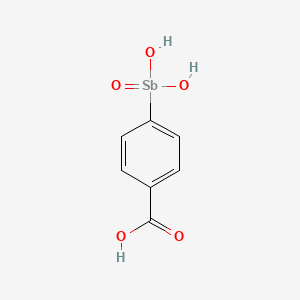
![1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone](/img/structure/B14723497.png)

